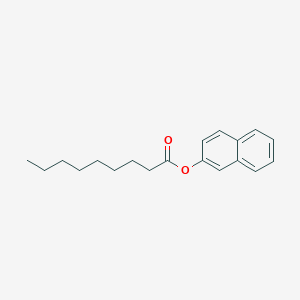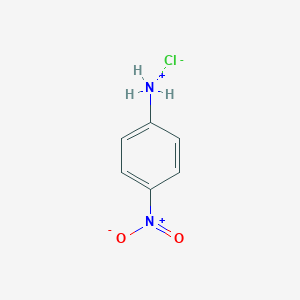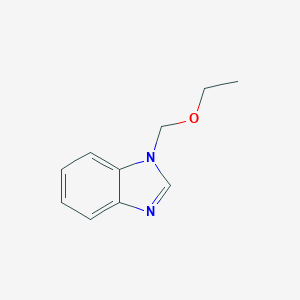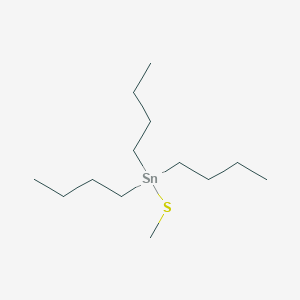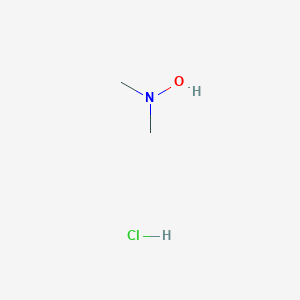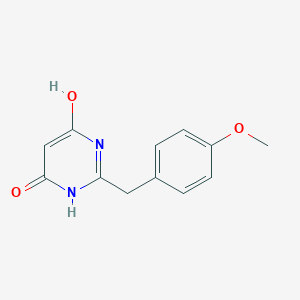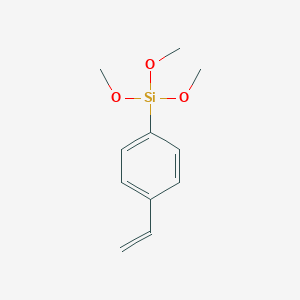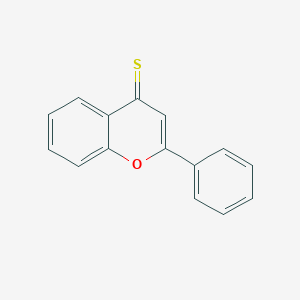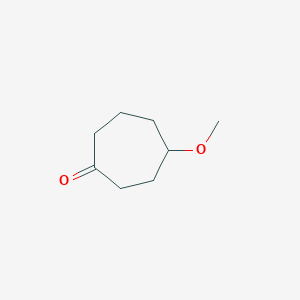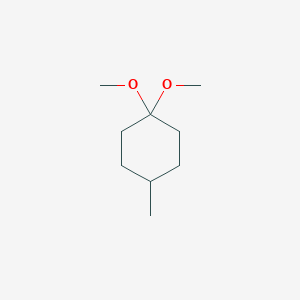
1,1-Dimethoxy-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-4-methylcyclohexane, also known as DMCM, is a cyclic chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a colorless liquid with a faint odor that is soluble in water and organic solvents. It is commonly used as a sedative and anesthetic in laboratory experiments due to its ability to induce sleep and reduce anxiety.
Mécanisme D'action
The exact mechanism of action of 1,1-Dimethoxy-4-methylcyclohexane is not fully understood, but it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of neurons in the brain, and 1,1-Dimethoxy-4-methylcyclohexane is thought to enhance the activity of this receptor, leading to sedation and anxiolysis.
Effets Biochimiques Et Physiologiques
1,1-Dimethoxy-4-methylcyclohexane has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure, as well as decrease respiration rate. It also has a muscle relaxant effect, making it useful in surgical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Dimethoxy-4-methylcyclohexane in laboratory experiments is its ability to induce sleep and reduce anxiety in animals. This makes it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety. However, 1,1-Dimethoxy-4-methylcyclohexane has some limitations as well. It has a relatively short duration of action, which can make it difficult to use in longer experiments. It also has a narrow therapeutic window, meaning that it can be toxic at higher doses.
Orientations Futures
There are a number of future directions for research on 1,1-Dimethoxy-4-methylcyclohexane. One area of interest is in developing new analogs of 1,1-Dimethoxy-4-methylcyclohexane that have improved pharmacological properties, such as longer duration of action and a wider therapeutic window. Another area of interest is in studying the effects of 1,1-Dimethoxy-4-methylcyclohexane on different types of animals, including humans. Finally, there is interest in studying the potential therapeutic uses of 1,1-Dimethoxy-4-methylcyclohexane, such as in the treatment of anxiety disorders or sleep disorders.
Méthodes De Synthèse
1,1-Dimethoxy-4-methylcyclohexane can be synthesized through the reaction of 4-methylcyclohexanone and methanol in the presence of an acid catalyst. The reaction yields 1,1-Dimethoxy-4-methylcyclohexane as the primary product, along with small amounts of other byproducts.
Applications De Recherche Scientifique
1,1-Dimethoxy-4-methylcyclohexane has been widely used in scientific research as a sedative and anesthetic for animal studies. It has been shown to induce sleep and reduce anxiety in animals, making it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety.
Propriétés
Numéro CAS |
18349-20-7 |
|---|---|
Nom du produit |
1,1-Dimethoxy-4-methylcyclohexane |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1,1-dimethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(OC)OC |
SMILES canonique |
CC1CCC(CC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



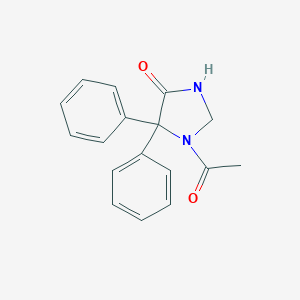
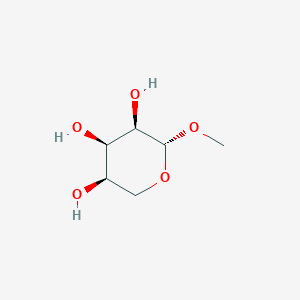
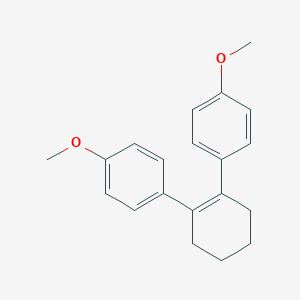
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
